molecular formula C15H17NO2 B13953607 Carbamic acid, ethylnaphthyl-, ethyl ester CAS No. 63766-00-7

Carbamic acid, ethylnaphthyl-, ethyl ester

Cat. No.: B13953607
CAS No.: 63766-00-7
M. Wt: 243.30 g/mol
InChI Key: WJJMHXJWKUMPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, ethylnaphthyl-, ethyl ester (systematic name: ethyl [(ethylnaphthyl)carbamate]) is a carbamate derivative characterized by an ethyl ester group and an ethyl-substituted naphthyl moiety attached to the carbamic acid backbone. Carbamates are widely studied for their pharmacological, industrial, and toxicological profiles, with variations in substituents significantly altering their activity and stability .

Properties

CAS No.

63766-00-7

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl N-ethyl-N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H17NO2/c1-3-16(15(17)18-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3

InChI Key

WJJMHXJWKUMPKT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

Preparation Methods

Enzymatic Enantioselective Reduction

One patented method describes the preparation of carbamic acid esters by enantioselective enzyme reduction of precursor compounds such as (R)-1-aryl-2-tetrazolyl-ethyl esters. Although this method is specific to certain aryl derivatives, it highlights the use of biocatalysis for stereoselective synthesis, which can be adapted for related carbamate esters to achieve high enantiomeric purity.

Catalytic Synthesis Using Metal Compounds and Ionic Liquids

A robust and versatile method involves reacting an amine, carbon dioxide, and an alkoxysilane compound in the presence of catalysts such as zinc compounds, alkali metal compounds, or ionic liquids. The process is typically conducted in an autoclave under elevated temperature (around 150°C) and pressure (approximately 5 MPa) for 24 hours. The reaction proceeds as follows:

  • An amine (e.g., aniline) reacts with carbon dioxide and an alkoxysilane (e.g., tetramethoxysilane).
  • Catalysts such as zinc compounds, ionic liquids with acetate anions, or alkali metal acetates/carbonates (potassium, rubidium, cesium) promote the formation of carbamic acid esters.
  • The reaction is performed in solvents like acetonitrile or under solvent-free conditions, avoiding alcohol solvents to enhance yield and selectivity.
  • After reaction completion, the system is cooled, and excess carbon dioxide is released, yielding the carbamate ester.

Table 1: Catalyst Types and Yields in Carbamic Acid Ester Synthesis

Catalyst Type Example Compound Reaction Conditions Yield (%) Selectivity (%)
Zinc compound Zinc acetate 150°C, 5 MPa CO2, 24 h High High
Ionic liquid [DBUH][Acetate] 150°C, 5 MPa CO2, 24 h Very High Very High
Alkali metal compound Potassium acetate 150°C, 5 MPa CO2, 24 h High High

This method's advantage lies in its high yield and selectivity, making it suitable for producing carbamic acid esters with complex substituents such as ethylnaphthyl groups.

Urea Reaction with Polymeric or Monomeric Alcohols

Another approach involves reacting urea or substituted urea with polymeric alcohols (e.g., polyalkylene glycols, polyester polyols, or hydrolyzed polyvinyl alcohols) in the presence of alkaline catalysts such as potassium hydroxide. The reaction favors ammonia elimination, which is continuously removed by stripping gas, steam, or vacuum to drive the reaction forward. Subsequently, a transesterification step with monomeric alcohols or phenols yields the pure carbamic acid esters.

This method is advantageous for obtaining high molecular weight carbamates with high boiling points, preventing loss during ammonia stripping. It is applicable for synthesizing carbamate esters with aryl or alkyl substituents, including ethylnaphthyl groups.

Transesterification for Purification

The carbamic acid esters obtained from the above methods may undergo transesterification with monomeric alcohols or phenols to improve purity and tailor the ester substituents. This step also regenerates polymeric alcohols if used initially, enhancing process efficiency.

Chemical and Physical Considerations in Preparation

  • The carbamate group exhibits amide-ester hybrid characteristics with resonance stabilization, affecting its chemical behavior during synthesis.
  • Carbamates generally favor the anti-isomer conformation, which can influence reaction pathways and product stability.
  • Reaction conditions such as solvent choice, temperature, pressure, and catalyst type significantly impact yield and selectivity.
  • Avoidance of alcohol solvents during synthesis is preferred to prevent side reactions and improve carbamate formation efficiency.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Type Conditions Advantages Notes
Enzymatic Reduction Precursors with aryl groups Enzymes (oxidoreductase) Mild, enantioselective High enantiomeric purity Specific to certain aryl carbamates
Metal Compound Catalysis Amine, CO2, alkoxysilane Zinc compounds 150°C, 5 MPa CO2, 24 h High yield and selectivity Suitable for ethylnaphthyl derivatives
Ionic Liquid Catalysis Amine, CO2, alkoxysilane Ionic liquids ([DBUH][Ac]) 150°C, 5 MPa CO2, 24 h Very high yield and selectivity Ionic liquids enhance reaction rates
Alkali Metal Compound Catalysis Amine, CO2, alkoxysilane K, Rb, Cs acetates/carbonates 150°C, 5 MPa CO2, 24 h High yield and selectivity Alkali metals act as catalysts
Urea with Polymeric Alcohols Urea, polymeric alcohols Alkaline catalysts (KOH) Ammonia stripping, transesterification High molecular weight carbamates High boiling point prevents loss

Mechanism of Action

The mechanism of action of N-Ethyl-1-naphthalenecarbamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Carbamates are classified based on substituents attached to the carbamic acid core. Key analogues include:

Compound Name Molecular Formula Molecular Weight CAS Registry No. Key Properties/Activity Reference
Ethyl carbamate (Urethane) C₃H₇NO₂ 89.1 51-79-6 Colorless crystals; m.p. 48–50°C; used as a solvent, intermediate, and anesthetic.
Carbamic acid, methyl-, 1-naphthyl ester C₁₂H₁₁NO₂ 201.2 63-25-2 Miotic and anticholinesterase activity; weaker than physostigmine.
Ethyl methylcarbamate C₄H₉NO₂ 103.1 105-40-8 Liquid at room temperature; used in organic synthesis.
Carbamic acid, dimethyl-, ethyl ester C₅H₁₁NO₂ 117.1 687-48-9 Stable ester; used in pesticide formulations.
Carbamic acid, [3-[[(phenylamino)carbonyl]oxy]phenyl]-, ethyl ester C₁₆H₁₆N₂O₄ 300.3 13684-56-5 Herbicidal activity; inhibits photosynthesis in plants.

Pharmacological Activity

  • Ethylnaphthyl Carbamate vs. Methylnaphthyl Carbamate : Ethyl esters generally exhibit lower miotic and anticholinesterase activity compared to methyl esters. For example, methylnaphthyl carbamate (CAS 63-25-2) shows moderate physostigmine-like effects, while ethyl derivatives are likely less potent due to reduced electrophilicity .
  • Quaternary Salts : Compounds with aromatic quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) demonstrate enhanced intestinal peristalsis stimulation compared to tertiary bases, a trend that may extend to ethylnaphthyl derivatives .

Physical and Chemical Stability

  • Ester Stability : Diethylcarbamates are less stable than dimethylcarbamates, as steric hindrance from ethyl groups reduces hydrolysis resistance. Ethylnaphthyl carbamate may exhibit intermediate stability due to the naphthyl group's aromatic stabilization .
  • Solubility : Ethyl carbamate (CAS 51-79-6) is highly water-soluble (1 g/mL), while naphthyl-substituted derivatives likely have lower solubility due to increased hydrophobicity .

Biological Activity

Carbamic acid, ethylnaphthyl-, ethyl ester, commonly known as ethylnaphthylcarbamate, is an organic compound with the chemical formula C15_{15}H17_{17}NO2_2. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to explore the biological activity of ethylnaphthylcarbamate through a comprehensive review of relevant studies, case analyses, and data tables.

Ethylnaphthylcarbamate is characterized by its unique structure, which includes an ethyl group attached to a naphthalene moiety and a carbamic acid functional group. The molecular structure can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}NO2_2
  • Molecular Weight : 259.31 g/mol
  • CAS Number : 44700-00-1

Anticancer Properties

Ethylnaphthylcarbamate has been investigated for its potential anticancer properties. Historical applications of similar compounds, such as ethyl carbamate (urethane), have shown that they were once used as antineoplastic agents. However, due to their carcinogenic nature, these applications have been largely discontinued .

Recent studies indicate that compounds with structural similarities may exhibit selective cytotoxicity against cancer cells. For instance, research on naphthalene derivatives has shown promising results in inhibiting tumor growth in various cancer models .

Toxicological Studies

Toxicological assessments reveal significant adverse effects associated with the compound. A notable study highlighted the following findings:

  • Leukopenia : Ethylnaphthylcarbamate induced a dose-dependent decrease in white blood cell counts in rodent models, indicating potential immunotoxicity .
  • Organ Toxicity : High doses of the compound resulted in nephropathy and cardiomyopathy in male and female rats, with severe effects observed at concentrations as low as 1100 ppm .
  • Reproductive Toxicity : In pregnant mice, administration of the compound led to embryonic deaths and malformations at elevated doses .

Case Studies

  • Clinical Trials on Cancer Patients : In a clinical setting, ethylnaphthylcarbamate was administered to patients with leukemia at doses ranging from 1 to 6 g/day. Side effects included nausea and leukopenia, reinforcing its toxicological profile .
  • Animal Studies : A study involving B6C3F1 mice demonstrated that exposure to ethylnaphthylcarbamate resulted in significant lung inflammation and lymphoid depletion at doses exceeding 1100 ppm .

Data Table

The following table summarizes key findings from various studies on the biological activity of ethylnaphthylcarbamate:

Study TypeDose Range (ppm)Observed EffectsReference
Rodent Toxicology0 - 10000Leukopenia, nephropathy, cardiomyopathy
Clinical Trials1 - 6 g/dayNausea, vomiting, leukopenia
Reproductive Toxicity1000 - 1500 mg/kgEmbryonic deaths and organ anomalies
Anticancer ActivityVariesCytotoxic effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Carbamic acid, ethylnaphthyl-, ethyl ester, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or carbamate formation via reaction of ethyl chloroformate with ethylnaphthylamine. Optimization requires controlling stoichiometry (1:1 molar ratio of amine to chloroformate), temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane for improved solubility). Catalytic bases like triethylamine can enhance reactivity . For complex substituents, multi-step protocols (e.g., protecting-group strategies) may improve regioselectivity .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm ester and carbamate groups (e.g., carbonyl peaks at 165–175 ppm for carbamate C=O; ethyl ester signals at δ 1.2–1.4 ppm for CH3_3 and δ 4.1–4.3 ppm for OCH2_2) .
  • IR : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) provide functional group validation .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns to verify substituent placement .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between carbamic acid esters be resolved?

  • Methodology :

  • Comparative Toxicology : Use in vitro assays (Ames test, micronucleus assay) to compare mutagenicity of ethylnaphthyl carbamate with homologs like ethyl carbamate (urethane). Ethyl carbamate’s carcinogenicity arises from metabolic activation to vinyl carbamate epoxide, a DNA-reactive intermediate. Assess if ethylnaphthyl derivatives undergo similar metabolic pathways using LC-MS/MS to track metabolites in hepatic microsomes .
  • Dose-Response Studies : Conduct longitudinal rodent studies with controlled dosing (oral, intraperitoneal) to clarify thresholds for tumorigenicity. Statistical tools like Kaplan-Meier survival analysis can address variability in historical data .

Q. What computational approaches predict the reactivity and stability of ethylnaphthyl carbamate under physiological conditions?

  • Methodology :

  • DFT Calculations : Model hydrolysis kinetics of the carbamate group using solvent-accessible surface area (SASA) and transition-state theory. Ethyl esters generally hydrolyze faster in acidic/basic media due to nucleophilic attack on the carbonyl .
  • MD Simulations : Simulate interactions with serum proteins (e.g., albumin) to estimate bioavailability. Parameters like LogP (calculated via ChemAxon) guide predictions of membrane permeability .

Q. How can researchers design experiments to validate metabolic pathways without relying on animal models?

  • Methodology :

  • In Silico Metabolism : Use software like GLORY or ADMET Predictor to identify potential metabolites. Cross-reference with in vitro hepatocyte assays to confirm phase I/II transformations (e.g., oxidation, glucuronidation) .
  • Organ-on-a-Chip : Microfluidic devices with human liver cells can replicate metabolic processing while avoiding ethical constraints of animal testing .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in heterogeneous populations?

  • Methodology :

  • Mixed-Effects Models : Account for inter-individual variability (e.g., sex, age) in toxicity response. Pair with ANOVA to assess significance of dose-response trends .
  • Bayesian Inference : Useful for small sample sizes, incorporating prior data (e.g., carcinogenicity of structural analogs) to refine posterior probabilities .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodology :

  • Interlaboratory Calibration : Use certified reference materials (CRMs) to standardize NMR and MS instruments. Public databases like NIST Chemistry WebBook provide benchmark spectra for cross-validation .
  • Multivariate Analysis : Principal component analysis (PCA) can identify outlier datasets caused by solvent impurities or instrument drift .

Ethical & Replicability Considerations

Q. What protocols ensure reproducibility in synthetic studies of this compound?

  • Methodology :

  • Open-Source Data Sharing : Publish detailed reaction logs (e.g., temperature gradients, purification steps) in repositories like Zenodo. Provide raw spectral data in supplemental materials .
  • Robustness Testing : Vary reaction conditions (solvent, catalyst loading) in a fractional factorial design to identify critical parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.